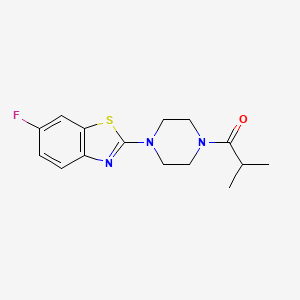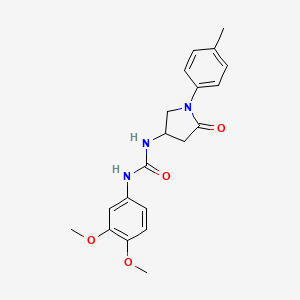![molecular formula C25H18FNO4 B3006413 6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one CAS No. 902623-52-3](/img/structure/B3006413.png)
6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and heterocyclic core. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-step reactions, including cyclization, substitution, and condensation processes. For instance, the synthesis of 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinolin-3-one involved computer-aided conformational analysis and was designed to interact with benzodiazepine receptors . Similarly, the synthesis of 4-hydroxybenzo[h]quinolin-2-(1H)-one derivatives was achieved through cyclocondensation and subsequent coupling with diazotized aniline derivatives . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to incorporate the 4-fluorobenzoyl and dioxino groups.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized using spectroscopic methods such as NMR, IR, and MS. For example, the electrochemical study of a benzofuran derivative provided insights into the molecular structure through voltammetric data and controlled-potential coulometry . The crystal structures of fluorine-substituted quinazolin-2-amine derivatives revealed the presence of chiral centers and the formation of a 3D network via hydrogen bonds and π-π interactions . These techniques would be essential in determining the precise molecular structure of 6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including Michael addition, as seen in the synthesis of fluorine-substituted quinazolin-2-amine derivatives . The electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of a quinolone nucleophile led to the formation of a benzofuran derivative . These reactions highlight the reactivity of quinoline derivatives and suggest potential pathways for modifying the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be influenced by substituents on the benzene ring, as seen in the study of azo dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one . The solubility of fluorine-substituted quinazolin-2-amine derivatives in water or PBS buffer was significantly improved, which is an important consideration for biological applications . The antibacterial evaluation of a new quinazolin-4-one derivative also provided insights into its biological activity .
科学的研究の応用
Synthesis and Structural Analysis
Quinoline derivatives are synthesized through various methods, including the reaction of specific precursors in the presence of catalysts or under specific conditions to obtain desired structural features. For example, a study detailed the synthesis of novel quinoxaline derivatives, showcasing methods that could potentially apply to the synthesis of "6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one" by manipulating the molecular structure through reactions involving chloroform and sodium hypochlorite, followed by recrystallization to achieve the final compound. These methods provide insight into the chemical synthesis and structural characterization, including crystal structure analysis and DFT calculations, which are crucial for understanding the compound's properties and potential applications (N. Abad et al., 2021).
Potential Biological Activities
Quinoline derivatives exhibit a wide range of biological activities, which makes them subjects of interest for pharmaceutical and biomedical research. While the specific compound "6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one" was not directly studied, related research on quinoline derivatives reveals their potential as antimicrobial, anticancer, and enzyme inhibitory agents. For instance, certain quinoline derivatives have been evaluated for their antimycobacterial activity, suggesting a potential application in developing new therapeutic agents against Mycobacterium spp. strains (J. Quiroga et al., 2014). Such activities are indicative of the broader potential of quinoline derivatives in scientific research and application, underscoring the importance of structural modification and biological evaluation in the discovery of new compounds with desired properties.
特性
IUPAC Name |
6-benzyl-8-(4-fluorobenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNO4/c26-18-8-6-17(7-9-18)24(28)20-15-27(14-16-4-2-1-3-5-16)21-13-23-22(30-10-11-31-23)12-19(21)25(20)29/h1-9,12-13,15H,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDKFETTZARCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)F)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-8-(4-fluorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

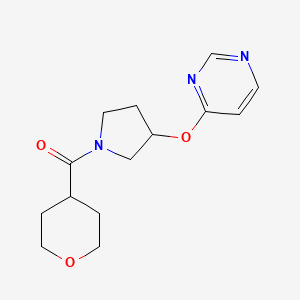
![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/no-structure.png)
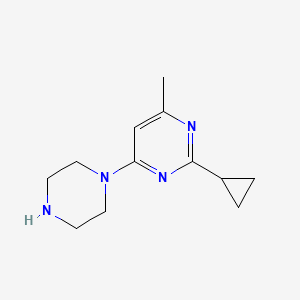
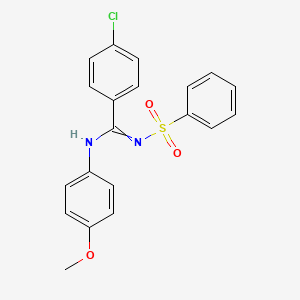
![Methyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B3006336.png)
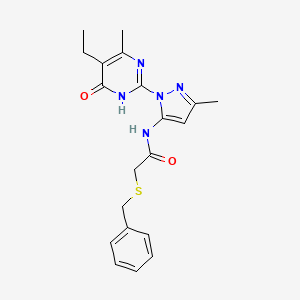
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3006340.png)
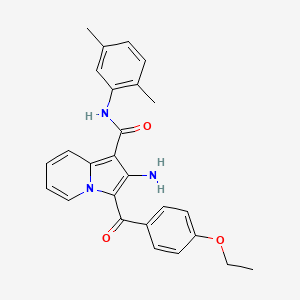
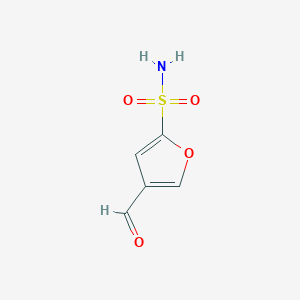
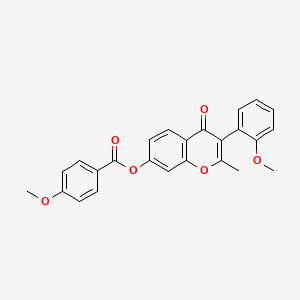
![Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B3006347.png)
![2-(1-ethyl-2,4-dioxo-7-phenyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3006348.png)
